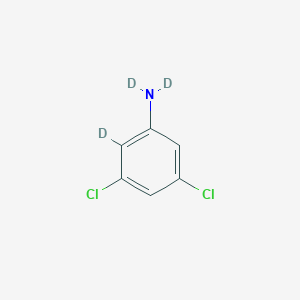

3,5-Dichloroaniline-2,4,6-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dichloroaniline-2,4,6-d3 is a stable isotope-labeled compound, which means it contains deuterium atoms (heavy hydrogen) in place of regular hydrogen atoms at specific positions. This compound is a derivative of 3,5-dichloroaniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced with deuterium. It is used in various scientific research applications due to its unique properties.

準備方法

The preparation of 3,5-dichloroaniline-2,4,6-d3 involves several steps:

Starting Material: The synthesis begins with 2,4-dichloroaniline.

Formation of 2-Bromo-4,6-dichloroaniline: 2,4-dichloroaniline is dissolved in hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate. Bromine is then added dropwise at room temperature while stirring, resulting in the formation of 2-bromo-4,6-dichloroaniline.

Formation of 3,5-Dichlorobromobenzene: The reaction mixture is cooled to about 0°C, and an aqueous solution of sodium nitrite is added dropwise. The mixture is stirred for 30-50 minutes, then heated to boiling to evaporate 3,5-dichlorobromobenzene.

Formation of 3,5-Dichloroaniline: Ammonia water and a catalyst are added to 3,5-dichlorobromobenzene, and the mixture is heated to 130-180°C for 3-6 hours to obtain 3,5-dichloroaniline.

化学反応の分析

3,5-Dichloroaniline-2,4,6-d3 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized or reduced, leading to different products.

Coupling Reactions: It can participate in coupling reactions to form azo compounds, which are useful in dye synthesis.

Common reagents used in these reactions include bromine, sodium nitrite, and ammonia. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

3,5-Dichloroaniline-2,4,6-d3 is used in various scientific research applications:

Chemistry: It is used as a reference material in analytical chemistry to study reaction mechanisms and pathways.

Biology: It is used in studies involving enzyme interactions and metabolic pathways.

Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: It is used in the synthesis of dyes, herbicides, and other industrial chemicals.

作用機序

The mechanism of action of 3,5-dichloroaniline-2,4,6-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, making it useful in studying reaction kinetics and mechanisms. The compound can interact with enzymes and other proteins, providing insights into their function and regulation.

類似化合物との比較

3,5-Dichloroaniline-2,4,6-d3 is unique due to the presence of deuterium atoms, which distinguish it from other similar compounds. Some similar compounds include:

2,4-Dichloroaniline: Differing in the positions of chlorine atoms.

2,5-Dichloroaniline: Another isomer with different chlorine positions.

2,6-Dichloroaniline: Yet another isomer with distinct properties.

3,4-Dichloroaniline: Similar but with chlorine atoms at different positions.

These compounds share some chemical properties but differ in their reactivity and applications due to the different positions of chlorine atoms on the benzene ring.

生物活性

3,5-Dichloroaniline-2,4,6-d3 is a stable isotope-labeled compound used primarily in scientific research, particularly in studies involving biochemical pathways and metabolic processes. This compound is a derivative of 3,5-dichloroaniline and contains deuterium atoms, which allows for unique interactions in biological systems. This article explores its biological activity, mechanisms of action, and implications for health and safety.

- Chemical Formula : C6H3Cl2N (with deuterium substitution)

- Molecular Weight : Varies based on isotopic composition

- Stability : Stable under standard laboratory conditions

This compound interacts with various cellular targets and pathways. Its chlorinated structure allows it to influence enzyme activity and protein function:

- Enzyme Interactions : It primarily interacts with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of xenobiotics. This interaction can lead to the formation of hydroxylated metabolites that may exhibit different biological activities compared to the parent compound.

- Gene Expression : The compound can alter gene expression related to detoxification processes. For instance, it affects genes encoding glutathione S-transferases, which play a role in cellular defense against toxins.

Biochemical Pathways

The metabolic pathways involving this compound include:

- Metabolism : It is metabolized into several metabolites such as 3,5-dichloroacetanilide and 2-amino-4,6-dichlorophenol. These metabolites can further undergo conjugation reactions (e.g., glucuronidation) for excretion.

- Toxicological Effects : Studies have shown that exposure to this compound can lead to renal damage and liver toxicity at higher doses .

Cellular Effects

The biological activity of this compound extends to various cellular processes:

- Cell Signaling : It influences cell signaling pathways that regulate metabolism and apoptosis.

- Metabolic Flux : The compound can inhibit key metabolic enzymes, leading to altered levels of metabolites and overall metabolic flux in cells.

Dosage Effects

Research indicates that the effects of this compound are dose-dependent:

| Dose Range | Observed Effects |

|---|---|

| Low (<10 mg/kg) | Minimal impact on cellular functions |

| Moderate (10-50 mg/kg) | Changes in enzyme activity; potential renal stress |

| High (>50 mg/kg) | Significant toxicity; liver damage and alterations in metabolic pathways |

Prolonged exposure at high doses can exacerbate these effects.

Case Studies

Several studies have documented the biological activity of this compound:

- Renal Toxicity Study : A study demonstrated that rats exposed to high doses exhibited renal damage characterized by increased serum creatinine levels and histopathological changes in kidney tissue.

- Metabolic Pathway Analysis : In vitro studies using liver microsomes showed enhanced metabolism of this compound compared to its non-deuterated counterpart. This was attributed to the unique interactions facilitated by deuterium labeling.

特性

IUPAC Name |

3,5-dichloro-N,N,2-trideuterioaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2/i2D/hD2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRLKWGPEVNVHT-MNUMRPGMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=C(C=C1Cl)Cl)N([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。